Lactyl-coa

Catalog No.
S616678
CAS No.
1926-57-4
M.F
C24H40N7O18P3S
M. Wt
839.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactyl-coa

CAS Number

1926-57-4

Product Name

Lactyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate

Molecular Formula

C24H40N7O18P3S

Molecular Weight

839.6 g/mol

InChI

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1

InChI Key

VIWKEBOLLIEAIL-FBMOWMAESA-N

SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Synonyms

coenzyme A, lactoyl-, lactoyl-CoA, lactoyl-coenzyme A, lactyl-CoA

Canonical SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Description

The exact mass of the compound Lactyl-coa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of hydroxyacyl-CoA in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Lysine Lactylation

  • Lactyl-CoA is a potential source for a cellular modification called lysine lactylation, where a lactate group is attached to a specific amino acid (lysine) on proteins. This process, known as a post-translational modification (PTM), can influence protein function.
  • Researchers are investigating the enzymes and pathways involved in lactyl-CoA-derived lysine lactylation. Understanding this process could provide insights into how cells regulate various functions [].

Macrophage Polarization

  • Macrophages are immune cells that can exist in different states, M1 and M2. M1 macrophages are classically activated and play a role in fighting infections, while M2 macrophages are alternatively activated and are involved in tissue repair.
  • A recent study proposes a model where lactyl-CoA might influence the switch between M1 and M2 macrophage states []. This research is in its early stages, but it highlights the potential role of lactyl-CoA in immune regulation.

Future Directions

Research on lactyl-CoA is ongoing, and scientists are looking to further explore its functions in cells. Here are some potential areas of future investigation:

  • The specific enzymes that utilize lactyl-CoA for lysine lactylation.
  • The functional consequences of lysine lactylation on different proteins.
  • The role of lactyl-CoA in other cellular processes beyond macrophage polarization.

Lactyl-coenzyme A, commonly referred to as lactyl-CoA, is a significant acyl-CoA derivative formed from the condensation of lactic acid with coenzyme A. Its chemical formula is C24H40N7O18P3S, and it plays a crucial role in various metabolic pathways within cells. Lactyl-CoA is particularly notable for its involvement in histone modification processes, specifically through lysine lactoylation, which is a post-translational modification that can influence gene expression and cellular functions .

  • Formation: It is synthesized via the reaction between lactic acid and coenzyme A, facilitated by acyl-CoA synthetases. This reaction involves the activation of lactic acid to form an acyl-CoA thioester bond.
  • Dehydration: Lactyl-CoA can undergo dehydration reactions catalyzed by specific enzymes, such as lactoyl-CoA dehydratase, leading to the formation of other metabolites .
  • Acylation Reactions: Lactyl-CoA serves as an acyl donor in enzymatic acylation reactions, particularly in the modification of histones and other proteins through lysine lactoylation .

Lactyl-CoA has been implicated in various biological activities:

  • Histone Modification: The most notable function of lactyl-CoA is its role in histone lysine lactoylation, which affects chromatin structure and gene expression. This modification can influence cellular responses to metabolic changes and stress .
  • Metabolic Regulation: As a product of lactate metabolism, lactyl-CoA links glycolytic activity with epigenetic regulation, suggesting that metabolic states can influence gene expression through this mechanism .

The synthesis of lactyl-CoA can be achieved through several methods:

  • Direct Synthesis:
    • Lactic acid is reacted with coenzyme A in the presence of ATP and specific enzymes (acyl-CoA synthetases) to produce lactyl-CoA.
    • Typical conditions involve anhydrous solvents like tetrahydrofuran and the use of coupling agents such as dicyclohexylcarbodiimide for efficient conversion .
  • Chemical Synthesis:
    • Lactyl-CoA can also be synthesized chemically by activating lactic acid through esterification reactions followed by the addition of coenzyme A .

Lactyl-CoA has several applications in research and potential therapeutic areas:

  • Epigenetic Research: Its role in histone modification makes it a target for studies related to gene regulation and epigenetics.
  • Metabolic Studies: Understanding its metabolic pathways can provide insights into conditions such as cancer and metabolic disorders where lactate levels are altered.
  • Biotechnology: Lactyl-CoA could be used in synthetic biology applications to engineer metabolic pathways for producing valuable compounds .

Research on lactyl-CoA interactions has highlighted its significance in various biochemical pathways:

  • Protein Interactions: Studies have shown that lactyl-CoA interacts with lysine residues on histones, leading to modifications that can alter protein function and cellular signaling pathways .
  • Metabolite Interactions: Lactyl-CoA's presence correlates with other acyl-CoAs, suggesting a network of interactions that regulate metabolic fluxes within cells .

Similar Compounds

Lactyl-CoA shares similarities with several other acyl-CoAs, which are important in metabolism:

Compound NameChemical FormulaUnique Features
Acetyl-coenzyme AC23H38N7O17P3SInvolved in fatty acid synthesis and energy metabolism.
Succinyl-coenzyme AC24H40N7O19P3SPlays a critical role in the citric acid cycle.
Propionyl-coenzyme AC24H40N7O18P3SImportant for odd-chain fatty acid metabolism.
Butyryl-coenzyme AC25H42N7O19P3SInvolved in butyrate metabolism and energy production.

Lactyl-CoA is unique due to its specific role in histone modification compared to these other compounds, which primarily participate in energy metabolism or fatty acid synthesis .

Physical Description

Solid

XLogP3

-5.9

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

10

Exact Mass

839.13633962 g/mol

Monoisotopic Mass

839.13633962 g/mol

Heavy Atom Count

53

Other CAS

1926-57-4

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2024-02-18

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